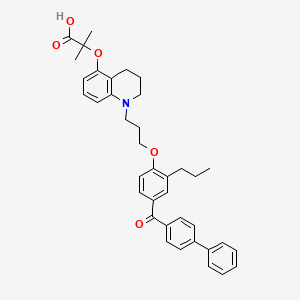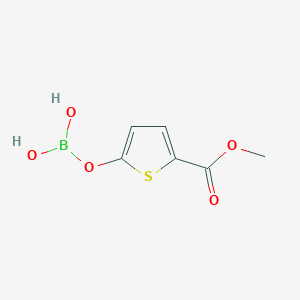
Methyl 5-(boronooxy)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(boronooxy)thiophene-2-carboxylate: is an organoboron compound that features a thiophene ring substituted with a boronooxy group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(boronooxy)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with boronic acids or boronate esters. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a halogenated thiophene with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction can be optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(boronooxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronooxy group can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The boronooxy group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives, depending on the coupling partner.
Applications De Recherche Scientifique
Methyl 5-(boronooxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism of action of Methyl 5-(boronooxy)thiophene-2-carboxylate in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The boronooxy group facilitates the transmetalation step, making the reaction efficient and selective.
Comparaison Avec Des Composés Similaires
- Methyl 5-boronic acid thiophene-2-carboxylate
- Methyl 5-(pinacolborono)thiophene-2-carboxylate
- Methyl 5-(boronic acid)thiophene-2-carboxylate
Uniqueness: Methyl 5-(boronooxy)thiophene-2-carboxylate is unique due to its boronooxy group, which provides distinct reactivity compared to other boronic acid derivatives. This makes it particularly useful in reactions requiring high selectivity and functional group tolerance .
Propriétés
IUPAC Name |
(5-methoxycarbonylthiophen-2-yl)oxyboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO5S/c1-11-6(8)4-2-3-5(13-4)12-7(9)10/h2-3,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZCYTCQUJJZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)OC1=CC=C(S1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
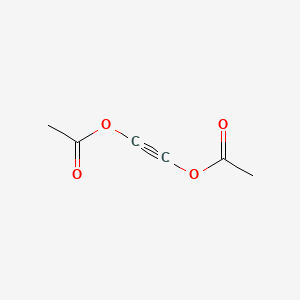
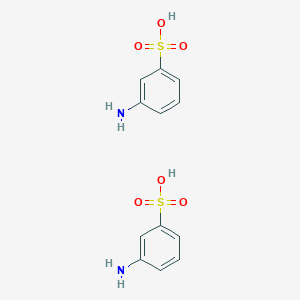
![(2R,3S,4R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxyoxolane-3,4-diol](/img/structure/B8054681.png)
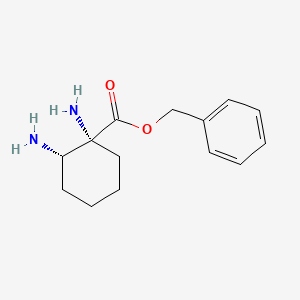
![5-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)nicotinonitrile](/img/structure/B8054697.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-amino-6-oxo-3,7-dihydropurine-8-carboxylate](/img/structure/B8054701.png)
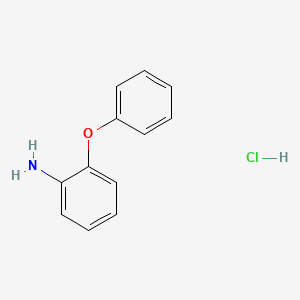
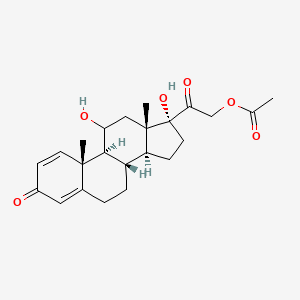
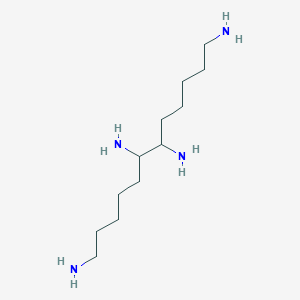
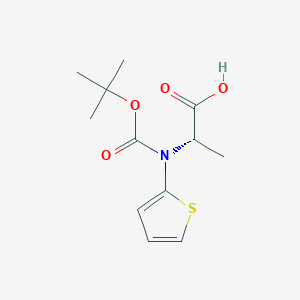
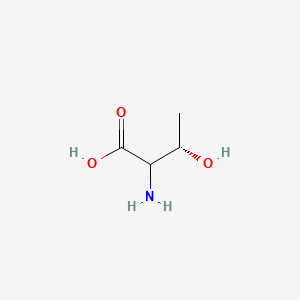
![[4-Bis[(3-hydroxy-2,3-dimethylbutan-2-yl)oxy]boranylphenyl]boronic acid](/img/structure/B8054758.png)
![1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H(or 2H)-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, ethyl ester (9CI)](/img/structure/B8054766.png)
